Cevane

Cytotoxicity Cancer Pharmacology Natural Product Screening

Cevane is the non-substitutable C27 hexacyclic parent scaffold of the cevanine steroidal alkaloid class. Unlike jervanine or veratramine subgroups, only cevane-based architectures deliver the dual anticancer activity (IC50 0.23–2.52 μM vs. HeLa/HepG2, comparable to 5-fluorouracil) and the newly discovered TGF-β antifibrotic downregulation reported in 2024. With >33,000-fold potency variation driven by subtle hydroxylation/acetylation differences, authentic cevane scaffold identity is analytically non-negotiable. Insist on single-crystal XRD-validated material (reference mp 167–169°C) to ensure batch-to-batch experimental reproducibility. For lead optimization in oncology or pulmonary fibrosis, accept no generic Veratrum alkaloid substitute.

Molecular Formula C27H45N
Molecular Weight 383.7 g/mol
Cat. No. B1236238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevane
Molecular FormulaC27H45N
Molecular Weight383.7 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C
InChIInChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1
InChIKeyGRTNBDIOACKBEA-AABZRHAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cevane Steroidal Alkaloid: Core Scaffold and Pharmacological Framework


Cevane is the fundamental parent structure of a major class of steroidal alkaloids, characterized by a C27 cholestane-derived hexacyclic skeleton [1]. These alkaloids are primarily found in Veratrum, Zygadenus, and Fritillaria species and are defined by a specific carbon framework with a nitrogen atom incorporated into the ring system [2][3]. Unlike other Veratrum alkaloid subgroups (jervanine and veratramine), cevane-based alkylamines typically possess seven to nine oxygen atoms and occur as esters rather than glycosides [4].

Why Cevane-Based Alkaloids Are Not Interchangeable with Other Veratrum Alkaloids


Cevane alkaloids cannot be generically substituted with other Veratrum alkaloid classes due to profound differences in their structural frameworks and resulting pharmacological profiles. Veratrum alkaloids are divided into three distinct subgroups—jervanine, veratramine, and cevanine—each with unique carbon skeletons [1]. These structural divergences lead to vastly different biological activities: while cyclopamine (a jervanine alkaloid) is a potent Hedgehog pathway inhibitor (IC50 in nM range), veratramine is ineffective in blocking this pathway [2]. Even within the cevane class, minor structural modifications dramatically alter potency, as demonstrated by the 300-fold difference in activity between germine-3-acetate and its 16-hydroxyl acetylated derivative [3]. The quantitative evidence below demonstrates that substitution without specific structural and functional validation would compromise experimental reproducibility and therapeutic efficacy.

Quantitative Evidence for Cevane Alkaloid Differentiation: A Head-to-Head Comparison Guide


Cytotoxic Potency of Cevane-Based Alkaloids vs. 5-Fluorouracil in Human Cancer Cell Lines

Two cevan-based steroidal alkaloids (compounds 1 and 2) isolated from Fritillaria hupehensis demonstrated cytotoxic IC50 values ranging from 0.23 to 2.52 μM against HeLa cervical cancer and HepG2 hepatocellular carcinoma cell lines [1]. These values are comparable to those of 5-fluorouracil, a standard chemotherapeutic agent used as a positive control, indicating that these specific cevane derivatives possess clinically relevant cytotoxic potency [1].

Cytotoxicity Cancer Pharmacology Natural Product Screening

Electrophysiological Potency Ranking of Cevane Alkaloids in Nerve Axon Assays

In a comparative electrophysiological study on isolated lobster nerve axons, the cevane alkaloid cevadine was identified as the most potent compound among all tested ceveratrum alkaloids, exhibiting a threshold effect at a concentration of 3×10⁻⁷ M [1]. In stark contrast, the closely related alkaloid protoverine showed no detectable effect on resting or action potential even at a concentration 33,000 times higher (10⁻² M) [1]. Furthermore, the duration of the negative after-potential induced by different cevane derivatives varied dramatically, with half-times of decline ranging from 6-8 msec for germine/veracevine to 2450-3100 msec for veratridine [1].

Electrophysiology Ion Channel Modulation Neuropharmacology

Structure-Activity Relationship (SAR) for Cevane Alkaloid Electrophysiological Activity

A systematic SAR study on cevane alkaloids revealed that the nature of the 3β-substituent on the veracevine core dictates both the duration of the negative after-potential and the concentration ratio required for depolarization [1]. The order of potency for slowing the rate of decline of the negative after-potential was: veratroyl > angeloyl > acetyl > hydroxyl [1]. Conversely, the order for increasing the ratio of depolarizing to threshold concentration was: hydroxyl > acetyl > angeloyl > veratroyl [1]. Crucially, 6α-hydroxylation of germine reduced potency for inducing a negative after-potential to less than 1/100, and acetylation of the 16-hydroxyl of germine-3-acetate reduced potency to 1/300 [1].

Structure-Activity Relationship Medicinal Chemistry Ion Channel Pharmacology

Antifibrotic Activity of Cevanine-Type Alkaloids in TGF-β-Induced In Vitro Models

A 2024 study isolated 25 cevanine-type alkaloids from Fritillaria unibracteata var. wabuensis and evaluated their antifibrotic activity [1]. Several compounds (specifically 2, 7-10, 14, 15, and 17) demonstrated the ability to downregulate fibrotic markers induced by TGF-β in MRC-5 human fetal lung fibroblast cells [1]. Notably, compounds 14 and 17 exhibited dose-dependent inhibition of TGF-β-induced epithelial-mesenchymal transition (EMT) in A549 cells and reduced the expression of key fibrotic markers, including fibronectin and N-cadherin [1].

Antifibrotic Pulmonary Fibrosis TGF-β Signaling

NO Inhibitory Activity of Newly Isolated Cevanine Alkaloids

Eight previously undescribed cevanine-type steroidal alkaloids, isolated from Fritillaria cirrhosa, were tested for their ability to inhibit nitric oxide (NO) production in LPS-stimulated NR8383 rat alveolar macrophage cells . At a concentration of 20 μM, all compounds exhibited weak NO inhibitory activity, with inhibition ratios ranging from 5.1% to 14.3% .

Anti-inflammatory NO Inhibition Natural Products

Structural Definition and Crystallographic Characterization of a Cevane Alkaloid

A new crystalline cevane alkaloid, (20R, 25R)-5α,17β-cevanine-3β,6β-diol, was isolated from Fritillaria imperialis and its structure was unambiguously elucidated using single-crystal X-ray diffraction analysis [1]. The compound exhibited a melting point of 167–169°C [1]. This level of structural certainty is critical for SAR studies and for ensuring the correct compound is being procured for biological testing.

Crystallography Structural Biology Analytical Chemistry

Optimal Research and Industrial Applications for Cevane Alkaloids Based on Quantitative Evidence


Cancer Drug Discovery: Prioritizing Cevane Scaffolds with Clinically Relevant Cytotoxicity

Based on the direct head-to-head comparison showing cevan-based alkaloids (compounds 1 and 2) exhibit IC50 values (0.23-2.52 μM) against HeLa and HepG2 cancer cell lines that are comparable to the chemotherapeutic agent 5-fluorouracil [1], cevane derivatives are strong candidates for lead optimization programs in oncology. Researchers should prioritize this scaffold for further in vivo efficacy and toxicity studies, as the data suggests potential for development into novel anticancer therapeutics.

Ion Channel Research: Leveraging Extreme Potency Differences for Tool Compound Development

The electrophysiological study revealing a >33,000-fold potency difference between cevadine (threshold effect at 3×10⁻⁷ M) and protoverine (no effect at 10⁻² M) [1] positions cevane alkaloids as invaluable tools for dissecting sodium channel pharmacology. The quantitative SAR data, showing 100- to 300-fold reductions in potency with specific hydroxylations or acetylations [1], enables the rational design or selection of cevane derivatives with precisely tuned activity, ideal for developing selective pharmacological probes.

Pulmonary Fibrosis Research: Exploring a Novel Antifibrotic Chemical Class

The 2024 study demonstrating that multiple cevanine-type alkaloids downregulate TGF-β-induced fibrotic markers in lung fibroblast cells [1] is the first report of antifibrotic activity for any steroidal alkaloid. This novel finding justifies the prioritization of cevane-based compounds for further investigation into pulmonary fibrosis and other fibrotic diseases. Researchers should focus on compounds 14 and 17, which showed dose-dependent inhibition of EMT and reduced expression of fibronectin and N-cadherin [1].

Analytical and Quality Control: Utilizing Definitive Crystallographic Data for Compound Verification

The unambiguous structural elucidation of a cevane alkaloid by single-crystal X-ray diffraction, along with its reported melting point of 167–169°C [1], provides a rigorous analytical benchmark. This data is essential for procurement specialists and quality control laboratories to verify the identity and purity of (20R, 25R)-5α,17β-cevanine-3β,6β-diol and structurally related cevane derivatives, ensuring experimental reproducibility and material integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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